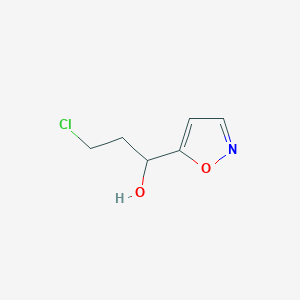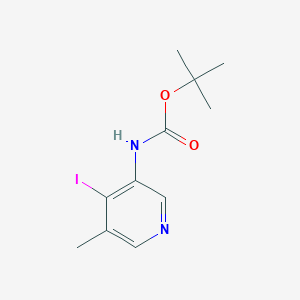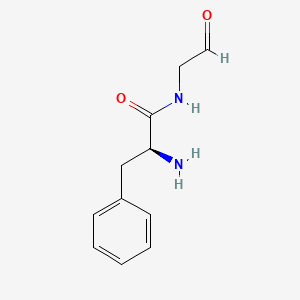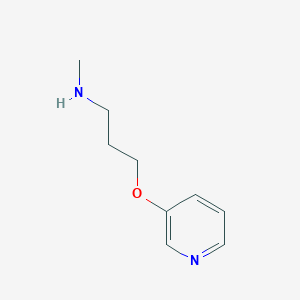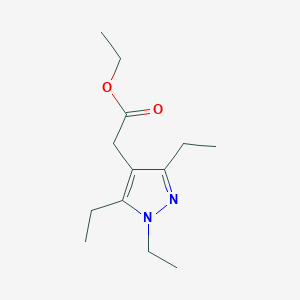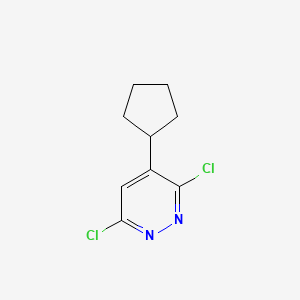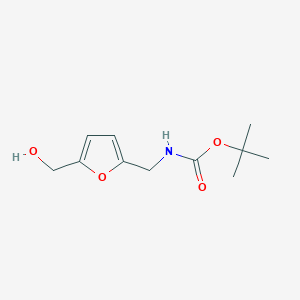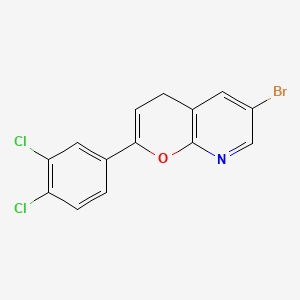
benzyl8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by a benzyl group attached to a heptanoate chain with a formyl group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
benzyl8-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 7-formylheptanoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the use of 2-benzyloxypyridine as a reagent for the synthesis of benzyl esters. This method provides a mild and convenient route for the preparation of benzyl 7-formylheptanoate, avoiding the need for harsh acidic or basic conditions .
Industrial Production Methods
In an industrial setting, the production of benzyl 7-formylheptanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
benzyl8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl bromide, benzyl chloride
Major Products Formed
Oxidation: 7-carboxyheptanoate
Reduction: 7-hydroxyheptanoate
Substitution: Various substituted benzyl esters
Scientific Research Applications
benzyl8-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various esters and other functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of benzyl 7-formylheptanoate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it a useful intermediate in organic synthesis, where it can be used to introduce formyl functionality into target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: An ester with a similar benzyl group but with an acetate moiety instead of a formylheptanoate chain.
Benzyl benzoate: Another ester with a benzyl group, but with a benzoate moiety.
Benzyl alcohol: The parent alcohol from which benzyl esters are derived.
Uniqueness
benzyl8-oxooctanoate is unique due to the presence of the formyl group at the seventh position of the heptanoate chain. This structural feature imparts distinct reactivity and potential applications compared to other benzyl esters. Its ability to undergo specific chemical transformations makes it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl 8-oxooctanoate |
InChI |
InChI=1S/C15H20O3/c16-12-8-3-1-2-7-11-15(17)18-13-14-9-5-4-6-10-14/h4-6,9-10,12H,1-3,7-8,11,13H2 |
InChI Key |
QTCHDLVJEFNNIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Chloropropyl)thio]-5-(3,4-difluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B8393355.png)
